6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate
Description
6-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at the 4- and 6-positions, a thioether-linked methyl group, and a 4-oxo-4H-pyran ring esterified with 2-naphthoic acid. This hybrid structure combines the electronic diversity of pyrimidine with the aromatic bulk of naphthoate, making it a candidate for applications in medicinal chemistry or materials science. Its synthesis likely involves multicomponent reactions (MCRs) under basic conditions, as seen in analogous pyrimidine derivatives . The compound’s structural complexity necessitates advanced characterization techniques, such as $ ^1H $ NMR and HRMS, as highlighted in studies of related compounds .
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S/c1-14-9-15(2)25-23(24-14)30-13-19-11-20(26)21(12-28-19)29-22(27)18-8-7-16-5-3-4-6-17(16)10-18/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLFVVMKQXWTQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=CC=CC=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyran intermediates, followed by their coupling with the naphthoate group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and conditions are often documented in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Industrial methods may also involve continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological assays.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Physicochemical and Stability Comparisons
Table 2: Stability and Electronic Properties
| Compound Type | Thioether Stability | Electron-Withdrawing Groups (EWGs) | Solubility Profile |
|---|---|---|---|
| Target Compound | Moderate (methylthio) | 4-oxo-pyran, ester | Low (nonpolar solvents) |
| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | High (thietan-oxy) | Thietan-oxy, ester | Moderate (ethanol/DMSO) |
| Patent EP 4 374 877 A2 derivatives | High (trifluoromethyl) | CF$ _3 $, carbamoyl | Variable (depends on substituents) |
Key Observations:
- Thioether Stability : The methylthio group in the target compound is more susceptible to oxidation than the thietan-oxy group in , which benefits from ring strain stabilization.
Biological Activity
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate is a complex organic compound that incorporates elements from pyrimidine, pyran, and naphthalene structures. This compound has garnered attention due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. Understanding the biological activity of this compound is critical for its potential therapeutic applications.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 426.5 g/mol. Its structure features a thioether linkage derived from a pyrimidine derivative, which contributes to its unique chemical properties and potential reactivity in biological systems.
Biological Activities
Research has indicated that compounds similar to this compound exhibit various biological activities. Below are the notable activities associated with this compound:
Antimicrobial Activity
Studies have shown that derivatives of pyran compounds possess significant antimicrobial properties. For instance, compounds with similar structural features have been evaluated for their effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
| Compound | Activity | Target |
|---|---|---|
| 6-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine | Antitumor and antimicrobial | Bacterial cell wall synthesis |
| 4-Oxo-4H-pyran derivatives | Various biological activities | Multiple targets |
| 6-(Benzothiazolyl) derivatives | Antibacterial properties | Bacterial ribosomes |
Antioxidant Activity
The antioxidant capability of this compound can be attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases.
Anticancer Properties
Preliminary studies suggest that the compound may exhibit anticancer activity through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth. The specific pathways involved require further investigation to understand the full scope of its anticancer potential.
The mechanism of action for this compound involves interactions with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are necessary to elucidate these mechanisms further.
Case Studies
- Antimicrobial Evaluation : A study conducted on related pyran derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the structure could enhance antimicrobial efficacy.
- Antioxidant Assessment : Research utilizing DPPH radical scavenging assays showed that compounds similar to this pyran derivative exhibited strong antioxidant properties, suggesting potential applications in preventing oxidative stress-related diseases.
- Anticancer Investigation : In vitro studies on cancer cell lines revealed that certain derivatives could induce apoptosis and inhibit proliferation, pointing towards their utility in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
